4-(3,4-Dinitrobenzyl)morpholine
Overview
Description
4-(3,4-Dinitrobenzyl)morpholine is a chemical compound with the molecular formula C11H13N3O5 . It has a molecular weight of 267.24 g/mol . This compound has attracted growing attention in recent years.
Synthesis Analysis
The synthesis of morpholines has seen significant advancements, particularly from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(3,4-Dinitrobenzyl)morpholine consists of a morpholine ring attached to a 3,4-dinitrobenzyl group . Morpholine is a 6-membered heterocyclic compound featuring both amine and ether functional groups .Chemical Reactions Analysis
Morpholine, a key component of 4-(3,4-Dinitrobenzyl)morpholine, can undergo a variety of chemical reactions due to its amine and ether functional groups . The ether function of the molecule is typically inert, and most of the reactions involve the secondary amine group .Scientific Research Applications
Inhibition of Human Legumain and Cholinesterase Enzymes
4-(3,4-Dinitrobenzyl)morpholine derivatives have been synthesized and assessed for their potential inhibitory activity against human legumain and cholinesterase enzymes . These enzymes are implicated in the progression of Alzheimer’s disease, and the inhibition of their activity could offer therapeutic benefits. The molecular docking studies suggest that these compounds interact with moderate to high affinity, indicating their potential as pharmaceutical agents.
Antimicrobial and Anti-inflammatory Applications
Morpholine-containing compounds, including those with a 4-(3,4-Dinitrobenzyl) group, have exhibited remarkable antimicrobial and anti-inflammatory effects . This makes them valuable in the development of new treatments for infections and inflammatory conditions.
Attention Deficit Hyperactivity Disorder (ADHD) Therapeutics
Natural products containing the morpholine moiety, such as Chelonin A and Viloxazine, have shown therapeutic effects for ADHD . The presence of the morpholine ring in these compounds is crucial for their activity, suggesting that 4-(3,4-Dinitrobenzyl)morpholine could also be explored for similar applications.
Industrial Applications
Synthetic morpholine derivatives are utilized in various industrial applications, such as corrosion inhibitors, surface-active agents, and organocatalysts . The 4-(3,4-Dinitrobenzyl)morpholine could potentially enhance these applications due to its unique chemical structure.
Pharmaceutical Properties
Several synthetic morpholine-containing compounds have significant pharmaceutical properties. For example, Reboxetine and Moclobemide are antidepressants, and Emorfazone is an antipyretic and analgesic . The 4-(3,4-Dinitrobenzyl)morpholine could be investigated for similar pharmacological activities.
Anti-obesity Drug Development
Phendimetrazine, a morpholine-containing compound, has been effective as an anti-obesity drug . The structural similarity of 4-(3,4-Dinitrobenzyl)morpholine suggests it could be a candidate for the development of new anti-obesity medications.
properties
IUPAC Name |
4-[(3,4-dinitrophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQFMBDEGJNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649005 | |
Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dinitrobenzyl)morpholine | |
CAS RN |
825619-03-2 | |
Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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